molecular formula C8H17Br2N B2370186 2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide CAS No. 2228315-13-5

2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide

Cat. No. B2370186
CAS RN: 2228315-13-5
M. Wt: 287.039
InChI Key: XMFFEIYJOMPDBN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Synthesis Analysis

The synthesis of 2-(Bromomethyl)pyridine hydrobromide involves the reaction of 1-ethylpyridine with bromoacetic acid and hydrobromic acid . The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions.


Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-(Bromomethyl)pyridine hydrobromide is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.


Physical And Chemical Properties Analysis

2-(Bromomethyl)pyridine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C and is soluble in methanol .

Scientific Research Applications

Intramolecular Bromoamination

  • Application : This compound plays a role in bromoamination reactions. In a study by Horning and Muchowski (1974), bromine addition to certain amines resulted in the formation of products including 2-bromomethylpyrrolidine derivatives. These compounds were further used to generate aziridines and other structures, indicating their utility in complex organic synthesis (Horning & Muchowski, 1974).

Folic Acid Analogues Synthesis

  • Application : It's used for synthesizing folic acid analogues. Piper, McCaleb, and Montgomery (1987) demonstrated its use in the synthesis of 10-propargylfolic acid, a compound of interest for biomedical research (Piper, McCaleb, & Montgomery, 1987).

Chiral Bipyridine Derivatives Synthesis

  • Application : In the synthesis of C2 symmetric chiral bipyridine derivatives, this compound reacts with other organic molecules. Ward et al. (2002) used it for preparing catalysts in asymmetric reduction reactions, showing its significance in catalysis and stereoselective synthesis (Ward, Branciard, Dignan, & Pritchard, 2002).

Reaction with Thiourea

  • Application : Elokhina et al. (2008) explored its reaction with thiourea, leading to the synthesis of various thiazolidine derivatives. This showcases its potential in the development of new organic compounds with possible pharmaceutical applications (Elokhina, Yaroshenko, Nakhmanovich, & Amosova, 2008).

Polymeric Material Synthesis

  • Application : Monmoton, Lefebvre, and Fradet (2008) investigated the polymerization of bromomethylpyridine derivatives, including a structural and kinetic study. This research highlights its role in synthesizing novel polymers with potential applications in material science (Monmoton, Lefebvre, & Fradet, 2008).

Novel Synthesis Pathways

  • Application : D’hooghe et al. (2008) demonstrated its use in novel synthetic pathways for aminopentanedinitriles, which were further transformed into pyrrolidines and pyrrolidinones. This underscores its versatility in organic synthesis (D’hooghe, Van Nieuwenhove, Van Brabandt, Rottiers, & Kimpe, 2008).

Organic Synthesis Reagent

  • Application : Jain and Sain (2010) reviewed the application of a related compound, N-methylpyrrolidin-2-one hydrotribromide, in various organic synthesis reactions. This research indicates the broader chemical family's utility in synthesizing a wide range of organic compounds (Jain & Sain, 2010).

Safety and Hazards

2-(Bromomethyl)pyridine hydrobromide is a toxic compound that can cause skin irritation and respiratory problems upon exposure . It causes severe skin burns and eye damage . It should be handled with care in laboratory experiments .

properties

IUPAC Name

2-(bromomethyl)-1,4,4-trimethylpyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c1-8(2)4-7(5-9)10(3)6-8;/h7H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFFEIYJOMPDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C)CBr)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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